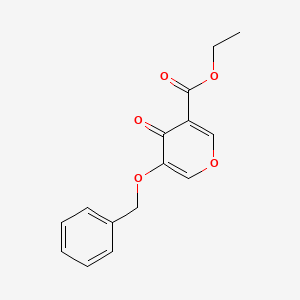
ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of esters It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom The compound is characterized by the presence of a benzyloxy group, a carbonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate typically involves the esterification of 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The benzyloxy group in this compound can undergo oxidation to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group, resulting in the formation of a dihydropyran derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-pyran-3-carboxylate: Lacks the benzyloxy group, making it less versatile in terms of functionalization.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 5-(methoxy)-4-oxo-4H-pyran-3-carboxylate: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 4-oxo-5-phenylmethoxypyran-3-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-2-19-15(17)12-9-18-10-13(14(12)16)20-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
DJKUTEOMCLKHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC=C(C1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















